![molecular formula C18H23N5O B2786519 N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide CAS No. 1448035-91-3](/img/structure/B2786519.png)
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide
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Overview
Description
“N-Methylbenzamide” is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .
Synthesis Analysis
There are several papers discussing the synthesis of similar compounds. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Mechanism of Action
The exact mechanism of action of N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide is not fully understood, although it is believed to involve the activation of the immune system. This compound has been shown to induce the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. This compound may also directly target tumor cells, although the extent of this effect is unclear.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the immune system, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This compound may also have anti-inflammatory effects, although the extent of this effect is unclear.
Advantages and Limitations for Lab Experiments
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide has several advantages for use in lab experiments. It is a relatively small molecule that can be easily synthesized, and its effects on the immune system and tumor cells can be easily measured. However, this compound has several limitations as well. Its mechanism of action is not fully understood, and its effectiveness in humans has been mixed. This compound is also relatively unstable and can degrade over time, which can make it difficult to work with in lab settings.
Future Directions
There are several future directions for research on N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide. One area of interest is in combination therapies, where this compound is used in conjunction with other anti-cancer agents to enhance its effectiveness. Another area of interest is in the development of more stable analogs of this compound that can be used in clinical settings. Finally, there is ongoing research into the mechanism of action of this compound, which may shed light on its potential as an anti-cancer agent.
Synthesis Methods
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of a pyrimidine ring and the introduction of a piperazine moiety. The final step involves the coupling of the pyrimidine-piperazine intermediate with a benzamide group to form this compound. The synthesis of this compound is relatively complex and requires expertise in organic chemistry.
Scientific Research Applications
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models. This compound has also been investigated in clinical trials, although its effectiveness in humans has been mixed. Despite this, this compound remains an active area of research in the field of cancer therapeutics.
properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-16(21-17(24)15-7-5-4-6-8-15)14(2)20-18(19-13)23-11-9-22(3)10-12-23/h4-8H,9-12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTBOKJITARXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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